1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone
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Overview
Description
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone is a heterocyclic compound that features a unique fusion of pyrimidine and diazepine rings
Preparation Methods
The synthesis of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methyl-6,11-dihydro-5H-benzo[f]pyrimido[4,5-b][1,5]oxazocine with secondary amines in the presence of triethylamine and dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone can be compared with other similar heterocyclic compounds, such as:
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This compound has a similar fused ring system and exhibits comparable biological activities.
Indole derivatives: These compounds also feature complex ring systems and are known for their significant biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methyl-5,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepin-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-12-5-9-10(13-7)6-14(8(2)15)4-3-11-9/h5,11H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWURZQVHSCGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)CN(CCN2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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